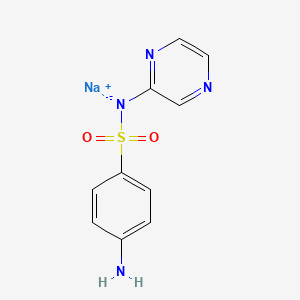![molecular formula C17H11N B14753257 Naphth[2,1-g]isoquinoline CAS No. 224-88-4](/img/structure/B14753257.png)
Naphth[2,1-g]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphth[2,1-g]isoquinoline is a polycyclic aromatic compound that belongs to the isoquinoline family. This compound is characterized by a fused ring system that includes both naphthalene and isoquinoline moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphth[2,1-g]isoquinoline typically involves multicomponent reactions using 2-naphthol as a starting material. One efficient method includes the base-catalyzed ring transformation of 2-oxo-4-sec-amino-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles by a carbanion, generated in situ from 1-substituted-4-piperidones in dimethylformamide (DMF) and powdered potassium hydroxide (KOH) . This method yields this compound in excellent quantities.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and eco-friendly processes are often emphasized in the synthesis of similar compounds. This includes the use of metal catalysts and catalyst-free processes in water to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Naphth[2,1-g]isoquinoline undergoes various types of chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, and other nucleophilic reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
Naphth[2,1-g]isoquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex polycyclic compounds.
Biology: Studied for its potential biological activities, including cytotoxicity against cancer cells and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes
Wirkmechanismus
The mechanism of action of naphth[2,1-g]isoquinoline involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of specific signaling pathways, such as the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases . Additionally, this compound may inhibit certain enzymes involved in cell proliferation, further contributing to its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Naphth[2,1-g]isoquinoline can be compared with other similar compounds, such as:
Naphtho[2,1-h]isoquinoline: Another polycyclic aromatic compound with a similar structure but different biological activities.
Benzo[c]phenanthrene: A structurally analogous compound with distinct pharmacological properties.
Dihydrobenzo[f]isoquinoline: A partially reduced derivative with unique conformational and biological characteristics
Eigenschaften
CAS-Nummer |
224-88-4 |
|---|---|
Molekularformel |
C17H11N |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
naphtho[2,1-g]isoquinoline |
InChI |
InChI=1S/C17H11N/c1-2-4-16-12(3-1)5-6-14-9-13-7-8-18-11-15(13)10-17(14)16/h1-11H |
InChI-Schlüssel |
JSAVBXYDHOPXFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


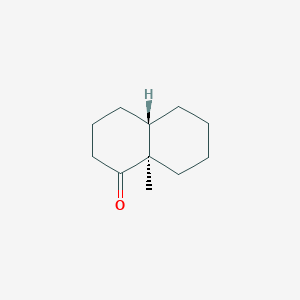
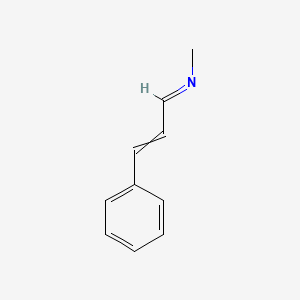
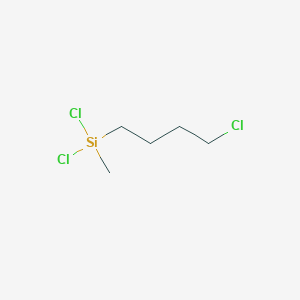
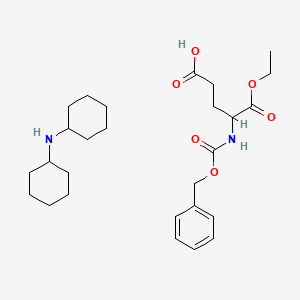
![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)
![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
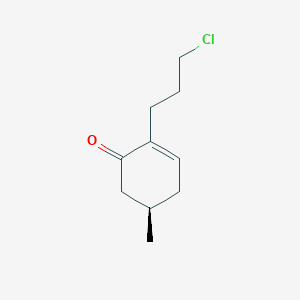
![Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-](/img/structure/B14753211.png)
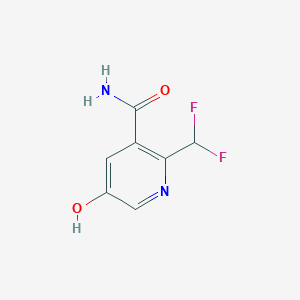
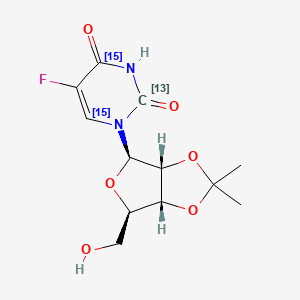
![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)

